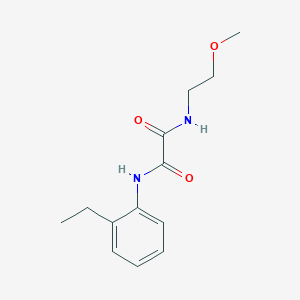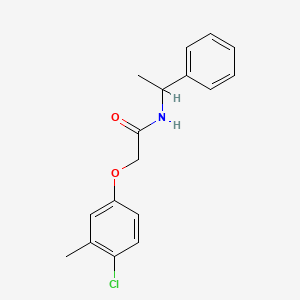
N-1-adamantyl-2-naphthamide
Descripción general
Descripción
Mecanismo De Acción
Target of Action
N-1-adamantyl-2-naphthamide primarily targets Monoamine Oxidase (MAO) and Cholinesterase (ChE) enzymes . These enzymes play a crucial role in the metabolism of neurotransmitters, with MAO involved in the breakdown of monoamines (such as dopamine, norepinephrine, and serotonin), and ChE involved in the breakdown of acetylcholine.
Mode of Action
This compound interacts with its targets in a competitive and reversible manner . It binds to the active sites of the MAO and ChE enzymes, preventing their normal substrates from accessing these sites. This inhibitory action results in an increase in the levels of monoamines and acetylcholine in the brain.
Biochemical Pathways
The inhibition of MAO and ChE enzymes by this compound affects several biochemical pathways. The most significant impact is on the monoaminergic system , which regulates mood, anxiety, and cognitive function. By inhibiting MAO, the compound prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain. This can have a therapeutic effect in conditions such as depression and anxiety .
Pharmacokinetics
The compound’s drug-likeness, predicted by swissadme and osiris property explorer, suggests that it obeysLipinski’s rule of five , indicating good oral bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels. By inhibiting MAO and ChE, the compound increases the levels of monoamines and acetylcholine in the brain. This can result in improved mood, reduced anxiety, and enhanced cognitive function .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-2-naphthamide has several advantages for lab experiments. It is a stable and bioavailable compound that can be easily synthesized in large quantities. This compound has also been extensively characterized in terms of its chemical and physical properties, which makes it a reliable tool for scientific research.
However, this compound also has some limitations for lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain assays. This compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-1-adamantyl-2-naphthamide. One area of research is to further elucidate the mechanism of action of this compound. This could involve using structural biology techniques, such as X-ray crystallography or NMR spectroscopy, to determine the precise binding sites of this compound on TRPV1 and FAAH.
Another area of research is to explore the therapeutic potential of this compound for the treatment of various diseases. This could involve conducting clinical trials to evaluate the safety and efficacy of this compound in humans. This compound could also be used as a starting point for the development of novel TRPV1 antagonists and FAAH inhibitors with improved pharmacological properties.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a tool to study various biological processes. This compound has been shown to have TRPV1 antagonistic and FAAH inhibitory activity, which makes it a potential therapeutic agent for the treatment of pain, inflammation, and anxiety. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could further elucidate its mechanism of action and explore its therapeutic potential for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-1-adamantyl-2-naphthamide has been extensively used in scientific research as a tool to study various biological processes. One of the main applications of this compound is its use as a TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist. TRPV1 is a receptor that is involved in pain sensation and temperature regulation. This compound has been shown to block the activation of TRPV1, which makes it a potential therapeutic agent for the treatment of pain and inflammation.
In addition to its TRPV1 antagonistic activity, this compound has also been shown to inhibit the activity of FAAH (Fatty Acid Amide Hydrolase). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that are involved in pain regulation and immune function. By inhibiting FAAH, this compound can increase the levels of endocannabinoids, which may have therapeutic benefits for the treatment of pain, anxiety, and inflammation.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-1-adamantyl-2-naphthamide has been found to exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . The compound interacts with these enzymes, leading to a decrease in their activity. The nature of these interactions is competitive and reversible, suggesting that this compound binds to the active sites of these enzymes, preventing their normal substrates from binding .
Cellular Effects
This suggests that this compound may also influence cell function by modulating signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with target enzymes. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the enzyme’s natural substrate . This results in a decrease in enzyme activity and subsequent changes in cellular processes .
Temporal Effects in Laboratory Settings
Related naphthalimide derivatives have been noted for their photostability, suggesting that this compound may also exhibit stability over time .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently lacking. Related compounds have shown dose-dependent effects in biological systems .
Metabolic Pathways
Related adamantylated amides have been synthesized from 1-adamantyl nitrate, suggesting potential metabolic pathways involving these compounds .
Transport and Distribution
Related adamantylated amides have been synthesized and studied, suggesting potential mechanisms of transport and distribution .
Subcellular Localization
The subcellular localization of a protein or compound can provide valuable insights into its function and activity .
Propiedades
IUPAC Name |
N-(1-adamantyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-20(19-6-5-17-3-1-2-4-18(17)10-19)22-21-11-14-7-15(12-21)9-16(8-14)13-21/h1-6,10,14-16H,7-9,11-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKLAGFOHVGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3,4-dimethoxyphenyl)-N-[(3-phenyltetrahydro-2H-pyran-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3948770.png)

![ethyl {1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B3948805.png)
![N-1-naphthyl-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3948808.png)


![2,6-dimethoxy-4-{[4-(1-naphthylmethyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3948826.png)
![N-(3,4-difluorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3948840.png)
![N-(4-tert-butylphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3948841.png)

![4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride](/img/structure/B3948854.png)
![methyl 4-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B3948855.png)
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B3948864.png)